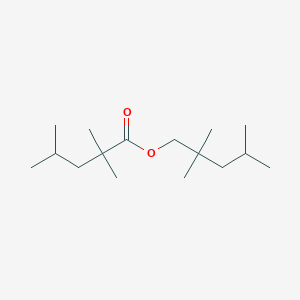
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is synthesized from 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid, resulting in a molecule with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate typically involves the esterification reaction between 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 2,2,4-Trimethylpentanol and 2,2,4-trimethylpentanoic acid.
Reduction: 2,2,4-Trimethylpentanol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate primarily involves its hydrolysis to release 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid. These products can then interact with various molecular targets and pathways in biological systems. For example, the alcohol can be further metabolized to produce energy, while the acid can participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylpentane: An isomer of octane, used as a reference standard in octane rating.
2,2,4-Trimethylpentanol: The alcohol counterpart of the ester.
2,2,4-Trimethylpentanoic acid: The acid counterpart of the ester.
Uniqueness
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate is unique due to its dual ester linkage, which imparts distinct chemical and physical properties. Its ability to undergo hydrolysis and release both an alcohol and an acid makes it a versatile compound in various chemical and biological applications.
Propiedades
Número CAS |
378772-11-3 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate |
InChI |
InChI=1S/C16H32O2/c1-12(2)9-15(5,6)11-18-14(17)16(7,8)10-13(3)4/h12-13H,9-11H2,1-8H3 |
Clave InChI |
COOQSZABQKPRDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)COC(=O)C(C)(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


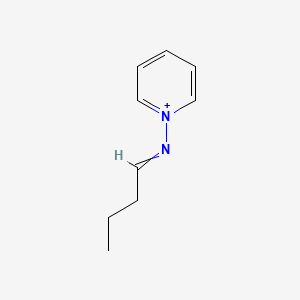
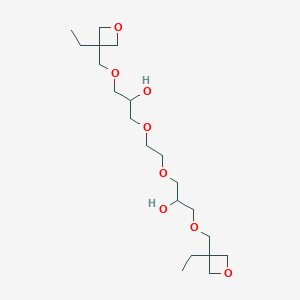
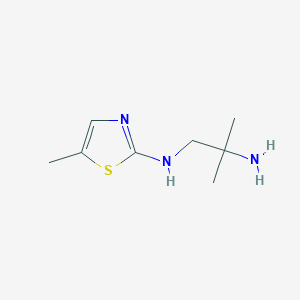
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)

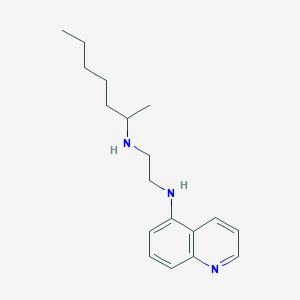
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
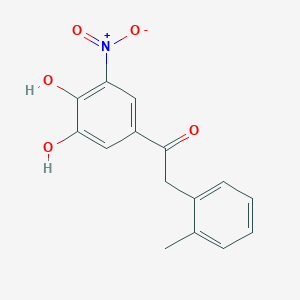
acetate](/img/structure/B14234176.png)
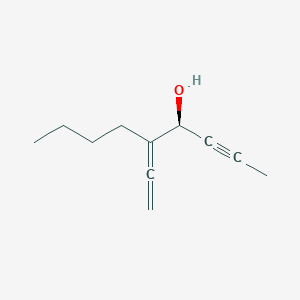
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
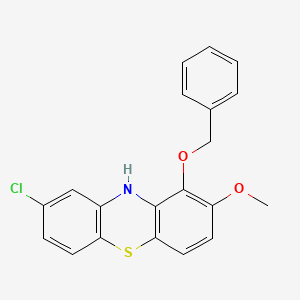
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
